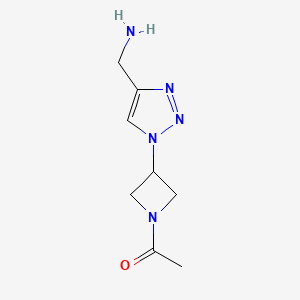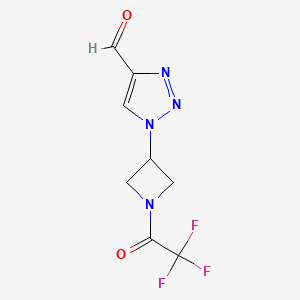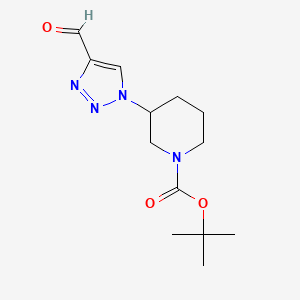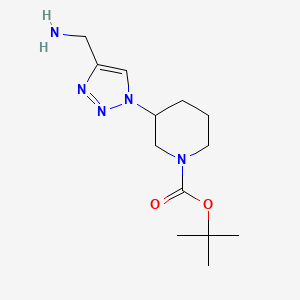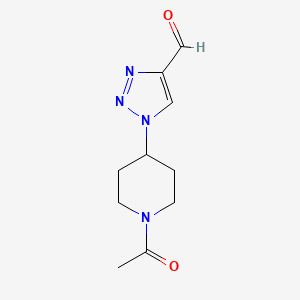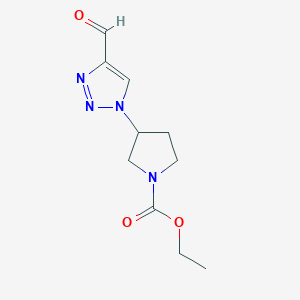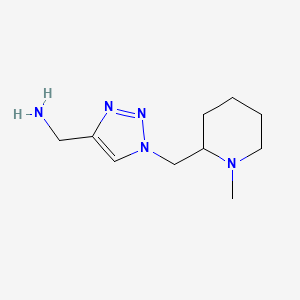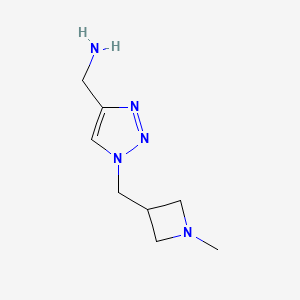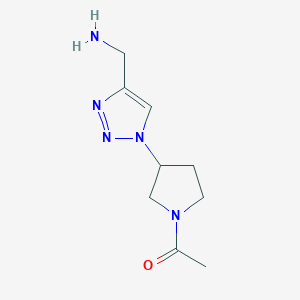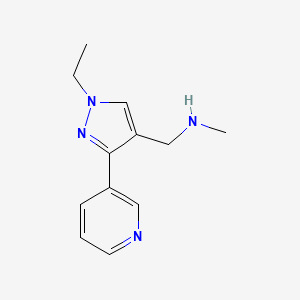
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Übersicht
Beschreibung
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, also known as MPP, is an organic compound with a wide range of applications in the scientific research field. MPP is a synthetic compound that has been extensively studied for its potential applications in drug design, protein engineering, and biochemical studies. MPP is a versatile compound that can be used as a starting material for a variety of chemical reactions and as a tool to study the structure and function of proteins.
Wissenschaftliche Forschungsanwendungen
Ambient-Temperature Synthesis
- A study reported the synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, using a condensation reaction. This process highlights the potential for producing similar compounds at ambient temperatures (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Agents
- Schiff bases of 3-aminomethyl pyridine, which are structurally related to the compound , have been synthesized and screened for anticonvulsant activity. This study demonstrates the potential use of such compounds in medical applications (Pandey & Srivastava, 2011).
Antimicrobial and Antimycobacterial Activities
- Research involving pyridine 3-carboxillic acid derivatives, closely related to the compound of interest, revealed their potential antimicrobial and antimycobacterial activities. Such findings indicate the possibility of using similar compounds in combating infections and diseases (R.V.Sidhaye et al., 2011).
Photoinduced Tautomerization
- A study on 2-(1H-pyrazol-5-yl)pyridines, which share a structural component with the specified compound, showed that they exhibit photoreactions including excited-state intramolecular proton transfer. This suggests potential applications in photophysics and photochemistry (Vetokhina et al., 2012).
Anticancer Agents
- Novel pyrazole derivatives with structures related to the compound have been synthesized and evaluated for their anticancer activity. This highlights the potential of such compounds in developing new cancer treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalysis in Asymmetric Transfer Hydrogenation
- Compounds like 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine, related to the specified compound, have been used in catalyzing the transfer hydrogenation of ketones. This demonstrates the utility of such compounds in catalysis and organic synthesis (Magubane et al., 2017).
Wirkmechanismus
Target of action
The compound contains a pyrazole ring and a pyridine ring. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitubercular activities . Pyridine derivatives also have diverse biological activities and are used in various therapeutic areas .
Mode of action
For example, some pyrazole derivatives have been found to inhibit the glycine transporter 1 (GlyT1), which is involved in the regulation of glycine levels in the brain .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds that inhibit glyt1, for example, can affect the functioning of the nmda receptor, which plays a key role in synaptic plasticity and memory function .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as a GlyT1 inhibitor, it could potentially have effects on cognitive function .
Eigenschaften
IUPAC Name |
1-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-9-11(7-13-2)12(15-16)10-5-4-6-14-8-10/h4-6,8-9,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUNFJGODWUYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



